molecular formula C10H9N B13481209 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile

Cat. No.: B13481209
M. Wt: 143.18 g/mol
InChI Key: FBIWBUFCPDNHGY-UHFFFAOYSA-N
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Description

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is derived from benzocyclobutene and features a nitrile group attached to the bicyclic system. Its structure and properties make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile involves its interaction with molecular targets through its nitrile group and bicyclic structure. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bicyclic core and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetonitrile

InChI

InChI=1S/C10H9N/c11-6-5-8-1-2-9-3-4-10(9)7-8/h1-2,7H,3-5H2

InChI Key

FBIWBUFCPDNHGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)CC#N

Origin of Product

United States

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